Stereochemical Configuration: Optically Active (5S,6R) vs. Racemic (5R,6R)-rel- Mixture in DBO β-Lactamase Inhibitor Synthesis
The optically active (5S,6R) configuration is an absolute requirement for generating the bioactive (2S,5R) stereochemistry of avibactam-class DBO inhibitors. Patent US8772490 explicitly states that prior art (Patent Documents 1 and 2) shows working examples only of racemic diazabicyclooctane derivatives and does not disclose a process for preparing the optically active derivative nor optical resolution data, rendering those racemic routes unsuitable for producing pharmaceutical-grade intermediates [1]. The Meiji Seika process (US9035062) achieves trans-selective benzyloxyamino installation at C-5 without forming the undesired cis isomer—a stereochemical outcome that the racemic route cannot guarantee [2]. The racemic mixture (CAS 1310381-14-6) is commercially available at 95% purity but is explicitly labeled as '(5R,6R)-rel-' indicating it is a racemic relative configuration mixture, not a single enantiomer .
| Evidence Dimension | Stereochemical purity and synthetic utility for producing the bioactive (2S,5R) DBO pharmacophore |
|---|---|
| Target Compound Data | Single enantiomer, (5S,6R) configuration; enables direct access to (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives without chiral resolution |
| Comparator Or Baseline | Racemic-(5R,6R)-rel- mixture (CAS 1310381-14-6, 95% purity); produces a 1:1 mixture of enantiomers requiring additional resolution steps |
| Quantified Difference | Qualitative: optically active vs. racemic; patent literature documents that racemic routes lack the stereoselectivity needed for pharmaceutical intermediate production. No quantitative ee% comparison was found from a single study for this specific intermediate. |
| Conditions | Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate derivatives as described in US9035062 and US8772490 |
Why This Matters
Procurement of the single-enantiomer (5S,6R) compound eliminates the need for downstream chiral resolution, which in the avibactam synthetic route accounts for significant yield loss; the patent literature reports that racemic processes produce stereoisomeric mixtures with cis:trans ratios as low as 1:1, necessitating costly separation [2].
- [1] Abe, T.; Okue, M.; Sakamaki, Y. (Meiji Seika Pharma Co., Ltd.). Optically active diazabicyclooctane derivatives and process for preparing the same. U.S. Patent 8,772,490 B2, July 8, 2014. See Background section: 'Patent documents 1 and 2 show the working example of the racemic diazabicyclooctane derivative, but do not disclose a process for preparing the optically active diazabicyclooctane derivative and a process for optical resolution.' View Source
- [2] Abe, T.; Okue, M.; Sakamaki, Y. (Meiji Seika Pharma Co., Ltd.). Process for preparing a compound useful for producing an optically active diazabicyclooctane compound. U.S. Patent 9,035,062 B2, May 19, 2015. See col. 13, lines 1–10: 'the process of the present invention is an extremely useful process such that a trans-oxyamino compound can be selectively prepared without forming an unnecessary cis-benzyloxyamino compound.' See also Background: 'the stereoselectivity of the benzyloxyamino group at the 5-position is as low as cis-trans=1:1.' View Source
